molecular formula C7H12N2O2 B11767851 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione

1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione

Cat. No.: B11767851
M. Wt: 156.18 g/mol
InChI Key: VQARWMOCNOOPIY-UHFFFAOYSA-N
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Description

1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of N-substituted carboxylic acid imides This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-(methylamino)ethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods ensure a consistent and scalable production process, which is essential for large-scale applications.

Chemical Reactions Analysis

1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides. This reaction is facilitated by the presence of a suitable leaving group and a polar aprotic solvent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.

The pathways involved in its mechanism of action depend on the specific target and the nature of the interaction. Detailed studies on the binding affinity and kinetics are essential to fully understand its mode of action.

Comparison with Similar Compounds

1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:

    Pyrrolidine-2,5-dione: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    N-Methylpyrrolidine-2,5-dione: Contains a methyl group attached to the nitrogen atom, which influences its biological activity and chemical behavior.

    2-(Methylamino)ethylpyrrolidine: Similar structure but without the dione functionality, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the pyrrolidine ring and the methylamino group, which provides a unique set of chemical and biological properties.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-[2-(methylamino)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C7H12N2O2/c1-8-4-5-9-6(10)2-3-7(9)11/h8H,2-5H2,1H3

InChI Key

VQARWMOCNOOPIY-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=O)CCC1=O

Origin of Product

United States

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